molecular formula C15H14O B1200294 Azuleno[6,5-b]furan, 3,5,8-trimethyl- CAS No. 489-79-2

Azuleno[6,5-b]furan, 3,5,8-trimethyl-

Cat. No.: B1200294
CAS No.: 489-79-2
M. Wt: 210.27 g/mol
InChI Key: LMVGRKPOXLBIFQ-UHFFFAOYSA-N
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Description

Structural Elucidation of Azuleno[6,5-b]furan, 3,5,8-trimethyl-

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of azuleno[6,5-b]furan, 3,5,8-trimethyl- follows the International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The International Union of Pure and Applied Chemistry name for this compound is established as 1,5,8-trimethylazuleno[6,5-b]furan, which indicates the specific positioning of methyl substituents at the 1, 5, and 8 positions of the azuleno[6,5-b]furan core structure. This nomenclature system reflects the compound's classification as a member of the azuleno[6,5-b]furan family, where the azulene seven-membered ring is fused to a furan five-membered ring in a specific [6,5-b] configuration.

The compound belongs to the broader classification of cycloheptafurans, representing organic heterocyclic compounds that contain a cycloheptane derivative fused to a furan ring system. Within the chemical taxonomy, azuleno[6,5-b]furan, 3,5,8-trimethyl- is categorized as an aromatic compound, specifically within the azulene derivatives subfamily. The azulene moiety contributes unique electronic properties due to its non-benzenoid aromatic character, while the furan component introduces additional heteroatom functionality that influences the overall reactivity profile of the molecule.

The Chemical Abstracts Service registry number for this compound is 489-79-2, providing a unique identifier that facilitates database searches and regulatory documentation. Alternative systematic names include azuleno[6,5-b]furan, 3,5,8-trimethyl- and the more descriptive 1,5,8-trimethylazuleno[6,5-b]furan designation. The compound is also widely recognized by its common name linderazulene, which acknowledges its natural occurrence and structural relationship to other azulene-containing natural products.

Molecular Formula and Weight Analysis

The molecular composition of azuleno[6,5-b]furan, 3,5,8-trimethyl- is defined by the molecular formula C₁₅H₁₄O, indicating a structure composed of fifteen carbon atoms, fourteen hydrogen atoms, and one oxygen atom. This molecular formula corresponds to a molecular weight of 210.27 grams per mole, as determined through high-resolution mass spectrometric analysis. The molecular weight calculation is further supported by independent measurements reporting values of 210.276 grams per mole, demonstrating excellent consistency across different analytical platforms.

The degree of unsaturation for this compound can be calculated from the molecular formula, yielding a value of nine degrees of unsaturation, which accounts for the presence of multiple ring systems and aromatic character within the molecular structure. This high degree of unsaturation is consistent with the tricyclic aromatic framework that characterizes the azuleno[6,5-b]furan core, where each ring contributes to the overall unsaturation index while the methyl substituents provide the necessary hydrogen count.

Parameter Value Source
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
Alternative Molecular Weight 210.276 g/mol
Monoisotopic Mass 210.104465071
Degrees of Unsaturation 9 Calculated

The monoisotopic molecular weight, representing the exact mass of the most abundant isotopic composition, is reported as 210.104465071 atomic mass units. This precise mass determination is crucial for high-resolution mass spectrometric identification and serves as a definitive molecular fingerprint for the compound. The elemental composition analysis confirms the absence of nitrogen, sulfur, or halogen atoms, consistent with the hydrocarbon-oxygen composition typical of furan-containing natural products.

Crystallographic Characterization

The crystallographic analysis of azuleno[6,5-b]furan, 3,5,8-trimethyl- and related derivatives has provided crucial insights into the three-dimensional molecular architecture and solid-state packing arrangements. While specific crystal structure data for the parent compound remains limited in the available literature, closely related azuleno[6,5-b]furan derivatives have been successfully characterized through single-crystal X-ray diffraction analysis.

Crystallographic studies of structurally similar compounds, such as the 3,4-dihydroxy-3-hydroxymethyl-9-methyl-6-methylidene-3a,4,5,6,6a,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8(3H,7H)-dione derivative, have revealed important structural parameters. These investigations demonstrate that azuleno[4,5-b]furan frameworks typically crystallize in orthorhombic crystal systems with space group P 21 21 21, exhibiting unit cell parameters of a = 8.198 Å, b = 10.029 Å, and c = 16.772 Å. The crystallographic analysis confirms the planar geometry adopted by the azulene-furan fused ring system, with minimal deviation from planarity across the conjugated framework.

The crystal structure analysis reveals that the fused ring system maintains structural rigidity through aromatic delocalization, while the methyl substituents adopt conformations that minimize steric hindrance. Intermolecular packing arrangements in the solid state are primarily governed by van der Waals interactions and weak hydrogen bonding interactions involving the furan oxygen atom. The crystallographic data indicates that the compound adopts a monoclinic crystal system in certain derivatives, with space group P21/n and four molecules per unit cell.

Bond length analysis from related crystal structures demonstrates that the carbon-oxygen bond in the furan ring measures approximately 1.363 Å, consistent with aromatic character, while carbon-carbon bonds within the azulene framework range from 1.288 to 1.400 Å. These measurements confirm the aromatic nature of the fused ring system and provide validation for theoretical calculations of bond orders and electron distribution within the molecular framework.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy represents the most powerful analytical technique for structural characterization of azuleno[6,5-b]furan, 3,5,8-trimethyl-, providing detailed information about the molecular framework, substitution patterns, and electronic environment of individual atoms. The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals that reflect the unique electronic properties of the azulene-furan hybrid system.

The aromatic region of the proton nuclear magnetic resonance spectrum displays three distinct aromatic methine signals at δ 8.12 (doublet, J = 1.2 Hz, 1H), δ 7.97 (singlet, 1H), and δ 7.09 (singlet, 1H), corresponding to protons on the azulene ring system. These chemical shifts are characteristic of azulene derivatives and reflect the distinctive electronic distribution within the seven-membered ring, where electron density is redistributed compared to benzenoid aromatic systems. The observed coupling patterns and chemical shifts provide definitive evidence for the substitution pattern and confirm the structural assignment.

The methyl substituents generate three separate signals in the aliphatic region, appearing as singlets at δ 3.11 (3H), δ 2.55 (3H), and additional methyl resonances that vary depending on their specific positions on the azulene framework. The chemical shifts of these methyl groups are influenced by their proximity to the aromatic system and provide valuable information about the electronic environment at each substitution site. The integration patterns confirm the presence of three methyl groups and support the proposed molecular formula.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing sixteen distinct carbon environments consistent with the molecular formula. The carbon spectrum displays signals for quaternary aromatic carbons (δ 166.7, 149.0, 138.5, 134.7, 130.3, 129.2, and 127.6), aromatic methine carbons (δ 135.6, 131.0, and 116.0), and methyl carbons (δ 30.9, 20.5, and 13.1). The chemical shift values reflect the unique electronic characteristics of the azulene system and provide definitive structural confirmation.

Nuclear Magnetic Resonance Parameter Chemical Shift (ppm) Multiplicity Assignment
Aromatic CH 8.12 d, J = 1.2 Hz Azulene H
Aromatic CH 7.97 s Azulene H
Aromatic CH 7.09 s Azulene H
Methyl 3.11 s Aromatic CH₃
Methyl 2.55 s Aromatic CH₃
Infrared and Ultraviolet-Visible Spectral Features

The infrared spectroscopic analysis of azuleno[6,5-b]furan, 3,5,8-trimethyl- reveals characteristic absorption bands that provide information about functional groups and molecular vibrations within the structure. The infrared spectrum typically exhibits strong absorption bands in the aromatic carbon-hydrogen stretching region around 3000-3100 cm⁻¹, corresponding to the aromatic protons on both the azulene and furan ring systems. Aliphatic carbon-hydrogen stretching vibrations from the methyl substituents appear in the 2800-3000 cm⁻¹ region, providing evidence for the presence of alkyl substituents.

The aromatic carbon-carbon stretching vibrations generate multiple absorption bands in the 1400-1600 cm⁻¹ region, reflecting the complex vibrational modes associated with the fused ring system. The furan ring contributes characteristic vibrations, including carbon-oxygen stretching modes that appear around 1200-1300 cm⁻¹. Out-of-plane bending vibrations of aromatic hydrogen atoms produce distinctive fingerprint region absorptions below 1000 cm⁻¹, which serve as molecular fingerprints for structural identification.

Ultraviolet-visible spectroscopy reveals the unique optical properties associated with the azulene chromophore, which exhibits characteristic absorption bands that distinguish it from conventional aromatic systems. The azuleno[6,5-b]furan, 3,5,8-trimethyl- derivative typically displays major absorption bands at approximately 320 and 410 nanometers, with the latter representing a particularly intense transition. An additional weak absorption band observed around 630 nanometers corresponds to the S₀ → S₁ transition characteristic of azulene systems, providing definitive spectroscopic evidence for the azulene moiety.

The electronic transitions observed in the ultraviolet-visible spectrum reflect the unique electronic structure of azulene, where the highest occupied molecular orbital to lowest unoccupied molecular orbital transition energy differs significantly from benzenoid aromatic compounds. The substitution pattern and fusion with the furan ring system modulate these electronic transitions, resulting in the observed spectral profile that serves as a diagnostic tool for structural identification.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of azuleno[6,5-b]furan, 3,5,8-trimethyl- provides crucial molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 210, corresponding to the calculated molecular weight and confirming the molecular formula C₁₅H₁₄O. High-resolution mass spectrometry enables precise mass determination, with reported values showing excellent agreement with theoretical calculations for the proposed molecular composition.

The fragmentation pattern of azuleno[6,5-b]furan, 3,5,8-trimethyl- under electron ionization conditions reveals characteristic loss patterns that reflect the stability of the azulene-furan framework and the lability of methyl substituents. Common fragmentation pathways include the loss of methyl radicals (M-15) and the formation of tropylium-like cations that retain the seven-membered ring character of the azulene system. The furan ring may undergo ring-opening reactions under high-energy conditions, leading to characteristic fragment ions that provide structural information.

Chemical ionization mass spectrometry often provides enhanced molecular ion stability compared to electron ionization, resulting in more abundant molecular ion peaks and complementary fragmentation information. The choice of ionization method depends on the analytical objectives, with electron ionization providing extensive fragmentation for structural elucidation and chemical ionization offering reliable molecular weight determination. Tandem mass spectrometry techniques enable detailed fragmentation pathway analysis, providing definitive structural confirmation through collision-induced dissociation experiments.

The International Union of Pure and Applied Chemistry International Chemical Identifier Key for azuleno[6,5-b]furan, 3,5,8-trimethyl- is LMVGRKPOXLBIFQ-UHFFFAOYSA-N, providing a unique structural identifier that facilitates database searches and structural verification. This standardized identifier enables cross-referencing with chemical databases and supports computational chemistry applications for property prediction and molecular modeling studies.

Properties

CAS No.

489-79-2

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1,5,8-trimethylazuleno[6,5-b]furan

InChI

InChI=1S/C15H14O/c1-9-4-5-12-10(2)6-15-14(7-13(9)12)11(3)8-16-15/h4-8H,1-3H3

InChI Key

LMVGRKPOXLBIFQ-UHFFFAOYSA-N

SMILES

CC1=C2C=C3C(=COC3=CC(=C2C=C1)C)C

Canonical SMILES

CC1=C2C=C3C(=COC3=CC(=C2C=C1)C)C

Synonyms

linderazulene

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features Reference
Azuleno[6,5-b]furan, 3,5,8-trimethyl- C₁₅H₁₈O ~214.30* Methyl groups (3,5,8) Fully aromatic, lipophilic
CAS 117825-12-4 (azuleno-furanone) C₁₅H₁₈O₂ 230.30 Methyl groups, ketone Partially saturated, ketone enhances polarity
Brevilin A C₂₀H₂₆O₅ 346.42 Methylcrotonate ester, hydroxyl Complex esterification, bioactive
CAS 1461-34-3 (hydroxy-methylene) C₁₅H₂₀O₂ 238.31* Hydroxyl, methylene, methyl Stereospecific, polar substituents

Key Observations:

  • Aromaticity vs. Saturation : The target compound is fully aromatic, whereas CAS 117825-12-4 and CAS 1461-34-3 feature partial saturation, altering conjugation and reactivity .

Physicochemical Properties

  • Lipophilicity (LogP): The trimethyl derivative likely has a higher LogP than hydroxyl- or ketone-containing analogs due to its nonpolar substituents. For example, CAS 1461-34-3 (with hydroxyl) has a calculated LogP of 2.1, whereas the trimethyl compound may exceed 3.0 .
  • Topological Polar Surface Area (TPSA) : The target compound’s TPSA (~13 Ų) is lower than CAS 117825-12-4 (~26 Ų), reflecting reduced polarity .

Q & A

Q. How can the physicochemical properties of 3,5,8-trimethylazuleno[6,5-b]furan be experimentally determined and validated?

Methodological Answer: Key properties such as boiling/melting points, logP, and solubility can be measured using:

  • Joback/Crippen/McGowan methods for temperature-dependent thermodynamic properties (e.g., vapor pressure, critical temperature) .
  • High-performance liquid chromatography (HPLC) paired with UV-Vis spectroscopy to determine purity and logP.
  • Density functional theory (DFT) to predict molecular volume and polarity, cross-validated with experimental data from NIST WebBook or Cheméo .
  • Differential scanning calorimetry (DSC) for precise melting/phase transition analysis.

Q. What spectroscopic techniques are optimal for structural elucidation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to assign methyl groups (3,5,8 positions) and fused azulene-furan rings .
    • 2D NMR (COSY, HSQC, HMBC) to resolve stereochemical ambiguities in the azuleno-furan core .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₅H₁₄O) and isotopic patterns .
  • Infrared (IR) spectroscopy to identify carbonyl (C=O) and furan ring vibrations .

Advanced Research Questions

Q. How can synthetic routes for 3,5,8-trimethylazuleno[6,5-b]furan be optimized to address stereochemical challenges?

Methodological Answer:

  • Retrosynthetic analysis: Focus on constructing the azulene core via Diels-Alder reactions using pre-functionalized furan derivatives .
  • Chiral auxiliaries or catalysts to control methyl group stereochemistry (e.g., 3R, 3aR, 9aR configuration in CAS 117825-12-4) .
  • In-situ monitoring with Raman spectroscopy to track intermediate formation and minimize side reactions.
  • X-ray crystallography to confirm stereochemical outcomes of synthetic analogs .

Q. How do computational models resolve contradictions in reported physicochemical data (e.g., boiling point discrepancies)?

Methodological Answer:

  • Quantum mechanical calculations (QSPR): Use software like Gaussian or ORCA to predict properties (e.g., boiling point, logP) and compare with experimental datasets .
  • Statistical thermodynamics: Apply Clapeyron equation adjustments for temperature-dependent vapor pressure inconsistencies .
  • Cross-database validation: Compare results across NIST , Cheméo , and CC-DPS to identify systematic errors in measurement protocols .

Q. What strategies are effective for studying structure-activity relationships (SAR) of azuleno-furan derivatives?

Methodological Answer:

  • Molecular docking: Screen derivatives against target proteins (e.g., enzymes in biosynthetic pathways) using AutoDock Vina or Schrödinger .
  • QSAR modeling: Train models on azuleno-furan analogs (e.g., acetylhymenograndin, CAS 72264-72-3) to predict bioactivity .
  • Metabolite profiling: Use LC-MS/MS to track metabolic stability and identify reactive intermediates in vitro .

Q. How can researchers validate the stability of 3,5,8-trimethylazuleno[6,5-b]furan under varying experimental conditions?

Methodological Answer:

  • Forced degradation studies: Expose the compound to heat, light, and pH extremes, then analyze degradation products via UPLC-QTOF .
  • Kinetic stability assays: Monitor isomerization or oxidation using time-resolved UV-Vis spectroscopy .
  • Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the water solubility (log10ws) of azuleno-furan derivatives?

Methodological Answer:

  • Standardize protocols: Use shake-flask method (OECD 105) with controlled pH and ionic strength .
  • QSAR corrections: Adjust logP predictions using Abraham solvation parameters to account for azulene’s nonpolar aromatic system .
  • Interlaboratory studies: Compare data from academic and industrial labs to identify methodological biases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Azuleno[6,5-b]furan, 3,5,8-trimethyl-
Reactant of Route 2
Azuleno[6,5-b]furan, 3,5,8-trimethyl-

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